
1,2-Dimethyl-4-nitro-1H-imidazole
Overview
Description
1,2-Dimethyl-4-nitro-1H-imidazole is a heterocyclic compound with the molecular formula C5H7N3O2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of nitro and methyl groups on the imidazole ring significantly influences its chemical properties and reactivity.
Mechanism of Action
Now, let’s address each of the requested points:
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-4-nitro-1H-imidazole can be synthesized through several methods. One common approach involves the nitration of 1,2-dimethylimidazole using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to prevent over-nitration and degradation of the product .
Another method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions or using reducing agents like tin(II) chloride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like tin(II) chloride.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like alkyl halides.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1,2-dimethyl-4-amino-1H-imidazole.
Substitution: Formation of halogenated or alkylated imidazole derivatives.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
1,2-Dimethyl-4-nitro-1H-imidazole has been investigated for its potential as an antimicrobial agent. Nitroimidazoles are commonly used in treating infections due to their ability to generate reactive intermediates that damage cellular components such as DNA and RNA under hypoxic conditions. This property is particularly beneficial in targeting anaerobic bacteria and protozoa, making compounds like this compound candidates for further development in treating infections caused by resistant strains of bacteria and parasites .
Anticancer Properties
Recent studies have highlighted the potential of nitroimidazole derivatives as radio-sensitizers in cancer therapy. The compound's ability to undergo reduction in hypoxic environments allows it to create cytotoxic species that can enhance the efficacy of radiotherapy . This application is particularly relevant in the treatment of solid tumors where hypoxia is a common feature.
Analytical Applications
High-Performance Liquid Chromatography (HPLC)
The compound has been successfully analyzed using high-performance liquid chromatography. A study demonstrated the separation of this compound on a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. This method is scalable and suitable for pharmacokinetic studies, allowing for the isolation of impurities during preparative separations .
Method | Mobile Phase | Application |
---|---|---|
HPLC | Acetonitrile, Water, Phosphoric Acid | Analysis and purification of compounds |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study on the efficacy of various nitroimidazole derivatives against anaerobic bacteria, this compound showed significant antibacterial activity comparable to established drugs like metronidazole. The study emphasized the importance of structural modifications in enhancing antimicrobial properties .
Case Study 2: Radiotherapy Enhancement
A clinical trial investigated the use of nitroimidazole derivatives as adjuncts to radiotherapy in patients with head and neck cancers. The results indicated that patients receiving radiotherapy combined with this compound experienced improved tumor control rates due to enhanced sensitivity of hypoxic tumor cells .
Comparison with Similar Compounds
1,2-Dimethyl-4-nitro-1H-imidazole can be compared with other nitroimidazole derivatives, such as metronidazole, tinidazole, and nimorazole. These compounds share similar structural features but differ in their specific substituents and biological activities. For example:
Metronidazole: Used as an antibiotic and antiprotozoal agent.
Tinidazole: Similar to metronidazole but with a longer half-life.
Nimorazole: Used in the treatment of anaerobic infections.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
1,2-Dimethyl-4-nitro-1H-imidazole is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound is part of the imidazole family, which is known for its significant roles in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound has a molecular formula of C₅H₈N₄O₂ and a molecular weight of approximately 156.14 g/mol. Its structure includes two methyl groups and a nitro group attached to the imidazole ring, which contributes to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Nitroimidazoles are known for their effectiveness against a range of pathogens, including bacteria and fungi. The nitro group in the compound can be reduced to form reactive intermediates that interact with cellular components, leading to bacterial cell death.
Table 1: Antimicrobial Activity of this compound
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of DNA synthesis.
Case Study:
A study published in Natural Products as Platforms To Overcome Antibiotic Resistance highlighted the potential of nitroimidazoles in cancer therapy. The study found that derivatives of imidazole compounds could effectively inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways involved in cell proliferation and survival .
The biological activity of this compound is largely attributed to the nitro group. Upon reduction, this group generates reactive species that can bind to DNA and proteins, disrupting essential cellular functions. This mechanism is particularly relevant in its antimicrobial activity, where it interferes with bacterial DNA replication and repair processes.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical methods. Notably, regioselective alkylation techniques have been developed to produce this compound efficiently from simpler precursors. The exploration of derivatives has also shown promise in enhancing its biological activity.
Table 2: Synthetic Routes for this compound
Properties
IUPAC Name |
1,2-dimethyl-4-nitroimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4-6-5(8(9)10)3-7(4)2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJBSMOKINSQQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157470 | |
Record name | 1,2-Dimethyl-4-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30157470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13230-04-1 | |
Record name | 1,2-Dimethyl-4-nitroimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13230-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dimethyl-4-nitro-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013230041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dimethyl-4-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30157470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dimethyl-4-nitro-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.896 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.